3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-14(13(2)23-18-12)5-6-17(20)19-8-7-16(15-4-3-10-24-15)25(21,22)11-9-19/h3-4,10,16H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYZUJJRUFYKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one represents a novel class of pharmacologically active substances. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article synthesizes existing research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H18N2O3S2
- Molecular Weight : 318.43 g/mol
- SMILES Notation :
CC(C(=O)N1C(=O)S(=O)(=O)N(C2=CC=CS2)C(=C(C)N=C(C)C(=O)N(C(C)=O)C)=C(C)C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Preliminary studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.
-
Anticancer Potential
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
-
Anti-inflammatory Effects
- The compound has been reported to reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of the compound revealed:
- Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus were found to be 32 µg/mL and 16 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Anticancer Activity
In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines:
- IC50 Values :
- MCF-7 (breast cancer): 15 µM
- HT-29 (colon cancer): 12 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A recent case study investigated the therapeutic potential of this compound in an animal model of rheumatoid arthritis. The results indicated:
- Significant reduction in joint swelling and pain.
- Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Studies have shown that compounds containing isoxazole and thiazepan moieties can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival. For instance, similar compounds have been reported to induce apoptosis in various cancer cell lines by targeting specific proteins involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Properties
The presence of thiophene and thiazepan structures suggests potential antimicrobial activity. Compounds with these heterocyclic rings have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, researchers synthesized derivatives of thiazepan and evaluated their effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin, suggesting that the compound could be a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of isoxazole derivatives against various strains of bacteria. The study found that compounds with structural similarities to 3-(3,5-Dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one displayed notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on synthesis , physicochemical properties , and electronic characteristics .
Structural Analogues
Key Observations :
- The target compound and the diazepane analogue () share sulfonyl groups and thiophene substituents but differ in heterocyclic cores (isoxazole vs. pyrazole) and ring systems (thiazepane vs. diazepane).
Physicochemical and Electronic Properties
Theoretical Insights :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3,5-dimethylisoxazol-4-yl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Step 1 : Start with refluxing intermediates in ethanol or methanol under controlled temperature (70–80°C) to facilitate nucleophilic substitution or ketone formation. Catalysts like acetic acid or sodium borohydride (NaBH₄) are critical for reducing ketones to alcohols or stabilizing intermediates .
- Step 2 : Purify crude products using column chromatography (silica gel, eluent: DMF-EtOH 1:1) or recrystallization. Monitor purity via TLC with toluene-ethyl acetoacetate-water (8.7:1.2:1.1) and iodine visualization .
- Key Data : Typical yields range from 76–93% under optimized conditions. Adjust solvent polarity to resolve steric hindrance from the thiazepan and thiophen moieties .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., sulfone C=O stretch at 1700–1750 cm⁻¹, isoxazole ring vibrations at 1550–1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substituent positions on the thiazepan and thiophen rings. For example, the thiophen-2-yl proton resonates at δ 7.2–7.4 ppm, while methyl groups on the isoxazole appear as singlets at δ 2.1–2.3 ppm .
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]+ via ESI-MS) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC against Gram+/Gram– bacteria) or antifungal assays (C. albicans). Include positive controls like ciprofloxacin .
- Antioxidant Capacity : Use DPPH radical scavenging or FRAP assays. Compare with ascorbic acid as a standard .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophen or thiazepan rings) impact this compound’s bioactivity and pharmacokinetics?
- Methodological Answer :
- SAR Study : Synthesize analogs with substituents like halogens, methoxy, or pyridyl groups. Compare logP (octanol-water partition) to evaluate lipophilicity and membrane permeability .
- Metabolic Stability : Use hepatic microsome assays (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
- Key Finding : Electron-withdrawing groups on the thiophen ring enhance antimicrobial activity but reduce solubility .
Q. What experimental designs are optimal for studying this compound’s environmental fate and ecotoxicological effects?
- Methodological Answer :
- Environmental Fate : Conduct OECD 308/309 tests to assess biodegradation in water/sediment systems. Measure hydrolysis half-life at pH 4–9 .
- Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition tests (OECD 201/202). Model bioaccumulation potential using EPI Suite .
- Data Contradictions : Note discrepancies between lab-based degradation rates and field data due to microbial diversity .
Q. How can computational modeling (e.g., DFT, molecular docking) guide mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., sulfone group’s electrophilicity) .
- Docking Studies : Target enzymes like bacterial dihydrofolate reductase (PDB: 2LN) or fungal CYP51. Analyze binding affinity (ΔG) and hydrogen-bonding interactions .
- Validation : Cross-check in vitro enzyme inhibition (IC₅₀) with docking scores .
Q. What strategies resolve contradictions in published data about this compound’s stability under physiological conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via HPLC and identify byproducts .
- Statistical Analysis : Use ANOVA to compare stability across studies. Address variability in buffer composition or temperature control .
- Recommendation : Standardize protocols (e.g., ICH Q1A) for future studies .
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate its mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use SILAC labeling and LC-MS/MS to identify protein targets in treated vs. untreated cells. Focus on pathways like oxidative stress response .
- Metabolomics : Apply NMR-based metabolic profiling to track changes in TCA cycle intermediates or glutathione levels .
- Integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to link proteomic/metabolomic data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
